(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
CAS No.: 132482-05-4
Cat. No.: VC0182115
Molecular Formula: C7H13NO2
Molecular Weight: 143.185
* For research use only. Not for human or veterinary use.

CAS No. | 132482-05-4 |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.185 |
IUPAC Name | tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
SMILES | CC(C)(C)OC(=O)N1CCCC1CC(=O)OC |
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula, C₁₂H₂₁NO₄, corresponds to a molecular weight of 243.30 g/mol. Its IUPAC name, tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, reflects the presence of three key structural motifs:
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A pyrrolidine ring providing conformational rigidity.
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A tert-butyloxycarbonyl (Boc) group serving as a protective moiety for amines.
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A methoxy-oxoethyl side chain enabling further functionalization via ester hydrolysis or transesterification .
The stereochemistry at the C2 position (R-configuration) is critical for its interactions with chiral biological targets, as evidenced by its distinct pharmacological profile compared to its S-enantiomer.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 132482-05-4 |
Molecular Formula | C₁₂H₂₁NO₄ |
Molecular Weight | 243.30 g/mol |
IUPAC Name | tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Soluble in DMSO, DMF, and dichloromethane |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence emphasizing stereocontrol and functional group compatibility:
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Pyrrolidine Functionalization: (R)-pyrrolidine is alkylated at the 2-position using methyl acrylate under basic conditions to introduce the methoxy-oxoethyl group.
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Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the enantiomerically pure product (>95% ee).
Table 2: Representative Synthetic Protocol
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | Methyl acrylate, K₂CO₃, DMF, 60°C | 78% | 90% |
2 | Boc₂O, THF, DMAP, rt | 85% | 95% |
3 | Column chromatography (EtOAc/hexane) | 70% | >99% |
Industrial Production Challenges
Scaling this synthesis presents challenges:
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Stereochemical Integrity: Maintaining enantiomeric excess during large-scale reactions requires precise temperature and pH control.
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Cost Efficiency: High Boc reagent consumption drives exploration of alternative protecting groups (e.g., Fmoc).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s versatility is demonstrated in the synthesis of:
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FAK (Focal Adhesion Kinase) Inhibitors: Its pyrrolidine core aligns with the ATP-binding pocket of FAK, a target in metastatic cancers.
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Antiviral Agents: Functionalization of the ester group yields prodrugs with enhanced bioavailability against RNA viruses .
Future Research Directions
Synthetic Chemistry Innovations
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Continuous Flow Systems: Microreactors could enhance reaction efficiency and reduce Boc reagent waste.
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Biocatalytic Approaches: Lipase-mediated protection/deprotection may improve stereoselectivity.
Biological Activity Exploration
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